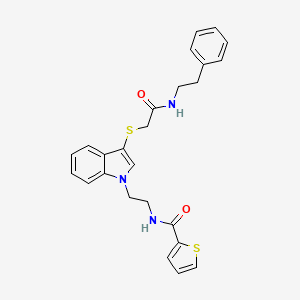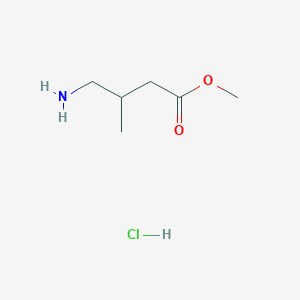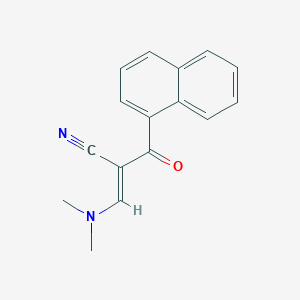![molecular formula C14H19F2N5O B2454598 N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide CAS No. 2094591-59-8](/img/structure/B2454598.png)
N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide, commonly known as CCPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CCPA is a potent and selective agonist of the adenosine A1 receptor, a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues.
Mecanismo De Acción
CCPA acts as a selective agonist of the adenosine A1 receptor, which is involved in the regulation of various physiological processes, including neurotransmission, cardiovascular function, and immune response. Activation of the adenosine A1 receptor by CCPA leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. This leads to the modulation of various downstream signaling pathways, including the activation of potassium channels and the inhibition of calcium channels.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood pressure and heart rate, and the inhibition of inflammatory cytokine production. CCPA has also been found to have antioxidant and anti-apoptotic effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCPA is a highly selective agonist of the adenosine A1 receptor, making it a valuable tool for studying the physiological and pharmacological effects of adenosine receptor activation. Its synthetic nature allows for precise control over its chemical structure and purity, making it a reliable compound for scientific research. However, CCPA has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of CCPA. One area of interest is the investigation of its potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to elucidate the mechanisms underlying its anti-inflammatory effects and its potential use in the treatment of autoimmune diseases. Finally, the development of novel analogs of CCPA with improved pharmacokinetic properties may lead to the discovery of more potent and selective adenosine A1 receptor agonists.
Métodos De Síntesis
CCPA can be synthesized by the reaction of N-cyclohexyl-2-aminoacetonitrile with 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with chloroacetyl chloride to yield CCPA. The synthesis of CCPA has been optimized to produce high yields and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
CCPA has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. CCPA has also been found to have anti-inflammatory effects in models of rheumatoid arthritis and colitis. Additionally, CCPA has been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N5O/c15-12(16)9-21-8-11(6-19-21)18-7-13(22)20-14(10-17)4-2-1-3-5-14/h6,8,12,18H,1-5,7,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOGCJMCTKBUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CNC2=CN(N=C2)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454524.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2454525.png)






![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2454538.png)